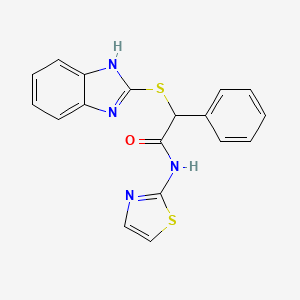

![molecular formula C21H21NO3 B4584896 N-[2-(3,4-二甲氧苯基)乙基]-1-萘酰胺](/img/structure/B4584896.png)

N-[2-(3,4-二甲氧苯基)乙基]-1-萘酰胺

描述

Synthesis Analysis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide involves a series of chemical reactions including chlorination, condensation, hydrolysis, and further condensation reactions starting from hexanedioic acid monomethyl ester. This methodology offers the advantages of straightforward operation, ease of separation and purification, and high yield (up to 75.2%), making it suitable for large-scale industrial production. The structural integrity of the synthesized compound has been characterized using 1H NMR spectroscopy, providing a foundation for further analysis and applications (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of related naphthamide compounds has been extensively studied through various spectroscopic techniques including FT-IR and 13C-NMR. For instance, compounds with similar structural motifs have shown characteristic N-H band presence indicating intramolecular hydrogen bonding interactions. Single crystal X-ray diffraction studies have further elucidated the crystallographic details, revealing how these molecules form dimers through N-H⋯O hydrogen bonding interactions and exhibit π-π stacking interactions, which are critical for understanding the molecular architecture and intermolecular interactions of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide (Patil et al., 2014).

Chemical Reactions and Properties

The reactivity of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide derivatives with various reactants demonstrates its potential in synthetic chemistry. For example, catalytic oxidations using 1,8-bis(diphenylmethylium)naphthalenediyl dications have shown efficacy in promoting oxidative coupling reactions, which could be relevant for the modification or functionalization of the naphthamide core (Saitoh, Yoshida, & Ichikawa, 2004).

Physical Properties Analysis

While specific studies on the physical properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide are scarce, related research on analogous compounds provides insight into potential characteristics. These compounds exhibit amorphous properties, are readily soluble in common organic solvents, and can form transparent, flexible films. Their thermal stability is highlighted by glass transition temperatures and thermal degradation points, suggesting that N-[2-(3,4-dimethoxyphenyl)ethyl]-1-naphthamide may exhibit similar behavior (Liou & Chern, 1999).

科学研究应用

阿尔茨海默病诊断

N-[2-(3,4-二甲氧苯基)乙基]-1-萘酰胺衍生物,如[18F]FDDNP,已被用于通过正电子发射断层扫描(PET)定位和确定阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样斑块的负荷。这种非侵入性技术有助于诊断评估和监测阿尔茨海默病的进展以及对实验性治疗的反应,表明受影响脑区探针积累与记忆表现评分之间存在显着相关性 (Shoghi-Jadid 等,2002)。

有机合成与催化

N-[2-(3,4-二甲氧苯基)乙基]-1-萘酰胺及其类似物已被探索用于合成氧杂蒽衍生物,并作为有机转化催化体系中的组分。这些应用突出了该化合物在无溶剂条件下促进反应中的效用,通过避免有毒有机溶剂促进了更绿色的化学实践,并展示了其在高效催化中的作用 (Abdi Piralghar 等,2020)。

电子传输与有机电子学

对萘胺基有机化合物的研究,包括与 N-[2-(3,4-二甲氧苯基)乙基]-1-萘酰胺相关的化合物,揭示了它们在电子传输中的潜力。这些化合物,如 N,N'-二苯基-N,N'-双(1-萘基)(1,1'-联苯)-4,4' 二胺 (NPB) 等,已证明具有电子迁移率,使其适用于有机发光二极管和其他电子设备 (Tse 等,2006)。

聚合物合成

该化合物已参与聚合物的合成,例如聚[3-(1-萘基噻吩)],通过电化学聚合。这项研究有助于开发新型聚合物材料,在电子学和材料科学中具有潜在应用 (Dogbéavou 等,1997)。

荧光成像剂

N-[2-(3,4-二甲氧苯基)乙基]-1-萘酰胺衍生物已被合成并探索作为用于细胞成像的荧光铼-萘酰亚胺偶联物。这些化合物作为成像剂显示出显着的潜力,通过共聚焦荧光显微镜辅助研究细胞结构和功能 (Langdon-Jones 等,2014)。

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-24-19-11-10-15(14-20(19)25-2)12-13-22-21(23)18-9-5-7-16-6-3-4-8-17(16)18/h3-11,14H,12-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKCYVXVZAAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

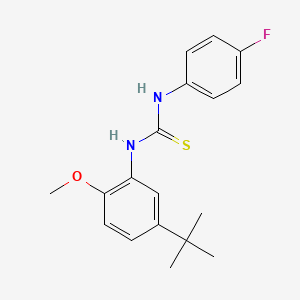

![4-{[4-(2,5-dimethylbenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4584827.png)

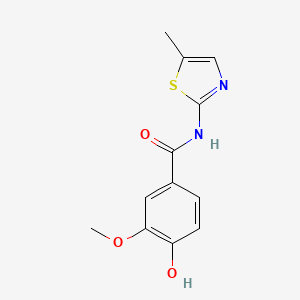

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

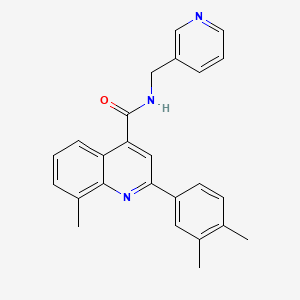

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)

![3-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B4584863.png)

![3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4584870.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4584875.png)

![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4584883.png)

![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4584899.png)

![4-(4-tert-butylbenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4584906.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)